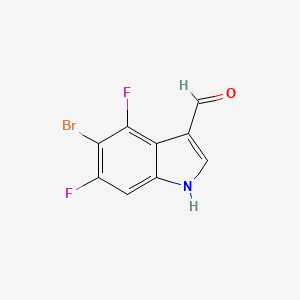

![molecular formula C20H34BN3O5 B2646396 4-羟基-4-[[4-(四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基]甲基]哌啶-1-羧酸叔丁酯 CAS No. 877399-39-8](/img/structure/B2646396.png)

4-羟基-4-[[4-(四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基]甲基]哌啶-1-羧酸叔丁酯

描述

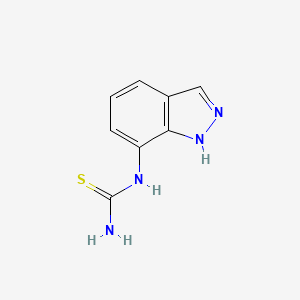

Tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30BNO4 . It has a molecular weight of 311.22 . The compound is often used in the field of chemistry as a reagent .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .Molecular Structure Analysis

The InChI Key of the compound is IBLQMWKHENBVJE-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .Physical And Chemical Properties Analysis

This compound has a melting point of 60-65°C and a boiling point of 358.8±35.0 °C . It has a density of 1.03 and is typically stored at a temperature of 2-8°C . The compound is a solid and is white in color .科学研究应用

合成和表征

4-羟基-4-[[4-(四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基]甲基]哌啶-1-羧酸叔丁酯是通过多个步骤从叔丁基-4-羟基哌啶-1-羧酸盐合成的,据报道总产率为 49.9%。其结构通过 MS 和 1 HNMR 光谱得到证实,突出了其作为合成克唑替尼的关键中间体的作用,克唑替尼是一种具有生物活性的化合物 (孔等人,2016)。

在对映纯化合物合成中的应用

该化合物还用于从常见的 4,6-二氧哌啶羧酸盐前体合成对映纯 4-羟基哌啶酸盐和 4-羟基赖氨酸衍生物,展示了其在创建复杂手性结构方面的多功能性 (马林等人,2004)。

X 射线衍射研究和生物学评估

另一项研究涉及叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸盐的合成、表征、X 射线衍射研究和生物学评估。这项工作强调了开发具有特定生物活性的新型化合物的潜力,尽管此示例与 4-羟基-4-[[4-(四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基]甲基]哌啶-1-羧酸叔丁酯没有直接关系 (桑吉瓦拉帕等人,2015)。

区域选择性和反应介质的比较研究

该化合物的用途在 1-叔丁基-3(5)-三氟甲基-1H-吡唑的合成中通过区域选择性和反应介质的比较研究得到进一步证明,突出了选择适当反应条件以实现期望产物结果的重要性 (马丁斯等人,2012)。

螺哌啶内酰胺乙酰辅酶 A 羧化酶抑制剂的合成

此外,基于螺哌啶内酰胺的乙酰辅酶 A 羧化酶抑制剂的合成涉及与 4-羟基-4-[[4-(四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基]甲基]哌啶-1-羧酸叔丁酯类似的核心,突出了其在旨在开发新候选药物的药物化学研究中的重要性 (华德等人,2012)。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34BN3O5/c1-17(2,3)27-16(25)23-10-8-20(26,9-11-23)14-24-13-15(12-22-24)21-28-18(4,5)19(6,7)29-21/h12-13,26H,8-11,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVKOEMHWHUYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCN(CC3)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34BN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)

![3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2646322.png)

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)

![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)